tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
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Overview
Description
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[34]octan-2-yl}carbamate is a chemical compound with the molecular formula C11H18N2O4 It is known for its unique spirocyclic structure, which includes a spiro-oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One efficient synthetic route involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate . The reaction conditions often include the use of organic solvents such as dioxane and reagents like zinc powder to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic structure and is used as an intermediate in the synthesis of tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:
Uniqueness
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)16-9(15)13-7-4-11(5-7)6-12-8(14)17-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIBIEYZIKNEHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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